molecular formula C17H21ClN4O B160057 1,3-Diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride CAS No. 10127-36-3

1,3-Diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride

Cat. No. B160057
CAS RN: 10127-36-3
M. Wt: 332.8 g/mol
InChI Key: SMAXQFJSLRKHJE-UHFFFAOYSA-N
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Description

1,3-Diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride is a chemical compound with the linear formula C17H21ClN4O . It has a molecular weight of 332.836 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

1,3-Diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride demonstrates significance in forming hydrogen-bonded supramolecular structures. For example, in a study involving acetoguanaminium chloride and acetoguanamine, complex sheets stabilized by hydrogen bonds were formed, highlighting the compound's role in creating intricate molecular architectures (Portalone & Colapietro, 2007).

Pharmacodynamics and Antimalarial Studies

Research on phenoxazinium derivatives, including variants of this compound, has shown potential in antimalarial applications. A study focused on phenoxazinium salts, particularly SSJ-206, for their efficacy as oral antimalarial drugs (Yang et al., 2009).

Nonlinear Optical Properties

The compound's derivatives have been explored for their nonlinear optical properties. In a study, poly(methyl methacrylate) films doped with phenoxazinium chloride exhibited adjustable third-order nonlinear optical properties. This research suggests potential applications in optical devices and materials science (Miao et al., 2014).

Fluorescence Properties for Probing Applications

The fluorescence characteristics of derivatives of this compound have been studied for potential use in biological and non-biological applications. The fluorophores exhibit desirable properties for long-wavelength fluorescent probes, expanding their utility in various research fields (Song et al., 2008).

Dyeing Applications

A study on various 3,7-Bis(dialkylamino)phenoxazin-5-ium salts, including derivatives of the compound , demonstrated their application in dyeing polypropylene fabrics. The research focused on synthesizing and testing various salts for their dyeing abilities, indicating the compound's relevance in textile industry applications (Segi & Yoshida, 2021).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If in eyes, rinse cautiously with water for several minutes . If inhaled, remove person to fresh air and keep comfortable for breathing . Get medical help if you feel unwell .

Mechanism of Action

Target of Action

The primary target of Brilliant Cresyl Blue BB is the reticulocytes , which are immature red blood cells . Reticulocytes contain ribosomal RNA and other nucleic acids, which are the specific targets of this compound .

Mode of Action

Brilliant Cresyl Blue BB operates by staining the nucleic acids in reticulocytes, specifically the Substantia granulofilamentosa (ribonucleoproteins) . This staining process allows reticulocytes to be morphologically distinguished from mature erythrocytes . The dye renders the Substantia granulofilamentosa visible, which can be observed with fresh, non-fixed, young erythrocytes in a supervital staining procedure .

Biochemical Pathways

The staining process involves the precipitation of ribosomes in the reticulocytes to form reticulin . This reticulin appears like a reticular mesh that stains purple, while the cytoplasms stain a pale greenish blue . This staining process is crucial for the hematological investigation of sample material of human origin .

Pharmacokinetics

Its application involves a staining procedure that requires incubation for 15 minutes at 37°c . After incubation, the stained reticulocytes are ready for viewing using oil immersion under a high power lens .

Result of Action

The result of the action of Brilliant Cresyl Blue BB is the clear visualization of reticulocytes . The dye stains the nucleic acids in the reticulocytes, enabling them to be morphologically distinguished from erythrocytes . This staining process allows both the determination of the number of reticulocytes and the visualization of their morphological aspects .

Action Environment

The action of Brilliant Cresyl Blue BB is influenced by the environment in which it is used. The staining procedure requires a specific temperature (37°C) for optimal results . Additionally, the compound is used in a laboratory setting, and its efficacy and stability may be influenced by factors such as storage conditions .

properties

IUPAC Name

(7,9-diamino-2-methylphenoxazin-3-ylidene)-diethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O.ClH/c1-4-21(5-2)14-9-15-13(6-10(14)3)20-17-12(19)7-11(18)8-16(17)22-15;/h6-9H,4-5H2,1-3H3,(H3,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAXQFJSLRKHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](=C1C=C2C(=NC3=C(C=C(C=C3O2)N)N)C=C1C)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884446
Record name Phenoxazin-5-ium, 1,3-diamino-7-(diethylamino)-8-methyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10127-36-3
Record name C.I. 51010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010127363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxazin-5-ium, 1,3-diamino-7-(diethylamino)-8-methyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenoxazin-5-ium, 1,3-diamino-7-(diethylamino)-8-methyl-, chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diamino-7-(diethylamino)-8-methylphenoxazin-5-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of using f-MWCNTs as a preconcentrating probe for cationic dyes in water samples?

A1: f-MWCNTs offer several advantages for this application:

  • High surface area: This allows for a large number of dye molecules to be adsorbed onto the f-MWCNTs, leading to efficient preconcentration [].
  • Electrostatic interactions: The negatively charged f-MWCNTs effectively attract and bind to positively charged cationic dyes [].
  • Compatibility with AP-MALDI/MS: The f-MWCNTs can be directly analyzed using AP-MALDI/MS, simplifying the analytical procedure and enabling rapid detection [].

Q2: What are the potential limitations of using f-MWCNTs for this purpose?

A2: Some potential limitations include:

  • Matrix effects: The presence of other compounds in real water samples could interfere with the adsorption of the target dyes onto the f-MWCNTs [].

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